Enantiomer-Specific Conversion: (4R)-THA vs. (4S)-THA Yield Opposite Homocysteine Enantiomers at 100% Optical Purity
Under identical asymmetric transformation conditions, (4R)-1,3-thiazinane-4-carboxylic acid is converted to D-homocysteine with 100% optical purity, whereas the (4S)-enantiomer furnishes L-homocysteine with the same optical purity [1]. This establishes that the (4R) enantiomer is the obligatory precursor for D-homocysteine, the non-proteinogenic enantiomer required for D-peptide synthesis and racemization studies.
| Evidence Dimension | Stereochemical outcome of hydroxylamine-mediated ring opening |
|---|---|
| Target Compound Data | (4R)-THA → D-homocysteine; optical purity 100%; overall yield 50% from (RS)-HTL·HCl |
| Comparator Or Baseline | (4S)-THA → L-homocysteine; optical purity 100%; overall yield 50% from (RS)-HTL·HCl |
| Quantified Difference | Opposite absolute configuration of the product homocysteine; both enantiomers obtained at equivalent yield and optical purity |
| Conditions | Asymmetric transformation via salt formation with (2R,3R)-tartaric acid in acetic acid/salicylaldehyde, followed by hydroxylamine hydrochloride treatment |
Why This Matters
Procurement of the (4R) enantiomer is the only direct route to optically pure D-homocysteine from a racemic thiolactone precursor, making it essential for laboratories synthesizing D-amino acid-containing peptides or investigating D-homocysteine biology.
- [1] Miyazaki H, Ohta A, Kawakatsu N, Waki Y, Gogun Y, Shiraiwa T, Kurokawa H. Preparations of Optically Active Homocysteine and Homocystine by Asymmetric Transformation of (RS)-1,3-Thiazane-4-carboxylic Acid. Bull Chem Soc Jpn. 1993;66(2):536-540. doi:10.1246/bcsj.66.536 View Source
